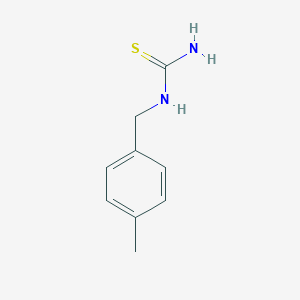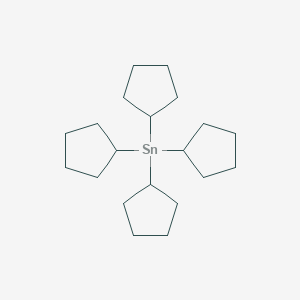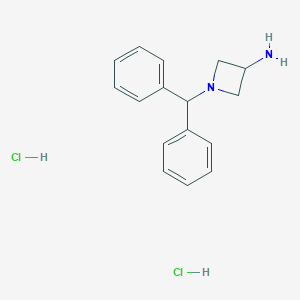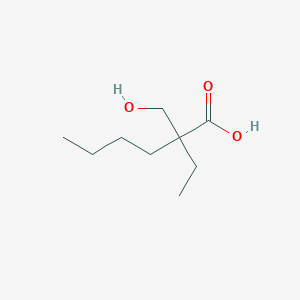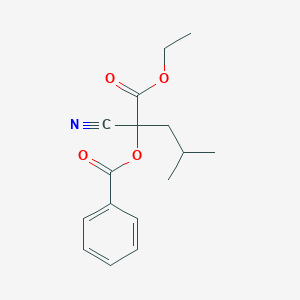
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate, also known as CEMB, is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. CEMB belongs to the class of benzoate esters and has a molecular formula of C18H21NO4. In
Mechanism of Action
The mechanism of action of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has been found to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream targets such as p70S6K and 4EBP1. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and are critical for cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is its ability to induce apoptosis in cancer cells selectively. This selectivity is due to the differential expression of the Akt/mTOR signaling pathway in cancer cells compared to normal cells. However, one of the limitations of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
Several future directions can be explored concerning 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate. One potential direction is to investigate the use of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the use of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate in animal models of cancer to assess its potential as a therapeutic agent. Additionally, the development of more water-soluble derivatives of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate could help overcome some of the limitations associated with its low solubility.
Conclusion
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is a promising chemical compound that has shown potential as an anticancer agent. Its ability to selectively induce apoptosis in cancer cells makes it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate have been discussed in this paper. Further research is needed to fully understand the potential of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate as a therapeutic agent.
Synthesis Methods
The synthesis of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate involves the reaction of 3-methyl-1-butanol, benzoic acid, and ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate, which can be purified using column chromatography. The yield of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is typically around 70%.
Scientific Research Applications
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
properties
CAS RN |
19788-61-5 |
|---|---|
Product Name |
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate |
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2-cyano-1-ethoxy-4-methyl-1-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-4-20-15(19)16(11-17,10-12(2)3)21-14(18)13-8-6-5-7-9-13/h5-9,12H,4,10H2,1-3H3 |
InChI Key |
HSJQIDUZNSELDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(C)C)(C#N)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(CC(C)C)(C#N)OC(=O)C1=CC=CC=C1 |
synonyms |
2-Cyano-2-(benzoyloxy)-4-methylvaleric acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




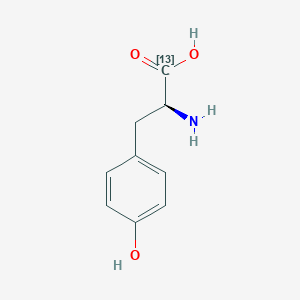
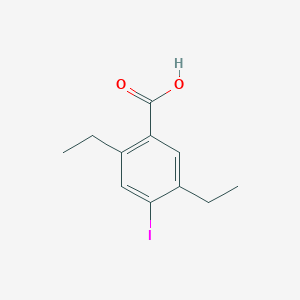
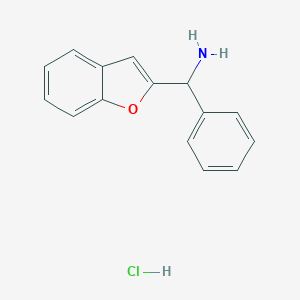
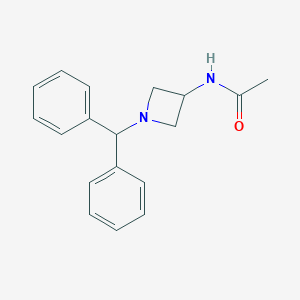
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
